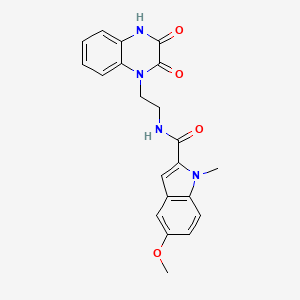![molecular formula C18H18N4O3S2 B11000469 N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11000469.png)
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. Its unique structure, which includes a thiadiazole ring and a thiazole ring, contributes to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of Thiazole Ring: The thiazole ring is usually formed by the reaction of α-haloketones with thioureas or thioamides.
Coupling of Rings: The final step involves coupling the thiadiazole and thiazole rings through a suitable linker, such as an acetamide group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-[(2E)-5-Cyclopropyl-1,3,4-thiadiazol-2(3H)-yliden]-2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Pharmazeutische Chemie: Die Verbindung wird aufgrund ihrer Fähigkeit, mit biologischen Zielstrukturen zu interagieren, auf ihr Potenzial als antimikrobielles, antifungales und Antikrebsmittel untersucht.
Landwirtschaft: Sie wird aufgrund ihrer Fähigkeit, biologische Prozesse in Schädlingen und Unkräutern zu stören, auf ihre Verwendung als Pestizid oder Herbizid untersucht.
Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuartiger Materialien mit spezifischen elektronischen oder optischen Eigenschaften.
Wirkmechanismus
Der Wirkungsmechanismus von N-[(2E)-5-Cyclopropyl-1,3,4-thiadiazol-2(3H)-yliden]-2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetamid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum bindet, oder die Rezeptorfunktion verändern, indem sie mit Bindungsstellen interagiert. Diese Interaktionen können zur Störung zellulärer Prozesse führen, was zu antimikrobiellen oder Antikrebswirkungen führt.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-[(2E)-5-Phenyl-1,3,4-thiadiazol-2(3H)-yliden]-2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetamid
- N-[(2E)-5-Methyl-1,3,4-thiadiazol-2(3H)-yliden]-2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetamid
Einzigartigkeit
N-[(2E)-5-Cyclopropyl-1,3,4-thiadiazol-2(3H)-yliden]-2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetamid ist einzigartig durch das Vorhandensein der Cyclopropylgruppe, die eindeutige sterische und elektronische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C18H18N4O3S2 |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C18H18N4O3S2/c1-24-13-6-5-11(7-14(13)25-2)16-19-12(9-26-16)8-15(23)20-18-22-21-17(27-18)10-3-4-10/h5-7,9-10H,3-4,8H2,1-2H3,(H,20,22,23) |
InChI-Schlüssel |
CWNKBQRLQCIEIX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NN=C(S3)C4CC4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-propyl-2-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11000391.png)

![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11000411.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B11000417.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11000432.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-fluorobenzyl)furan-2-carboxamide](/img/structure/B11000439.png)
![ethyl 2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11000448.png)

![N-(3,5-dimethoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11000466.png)
![1-benzyl-N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11000471.png)
![N-(4-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11000477.png)
![4-butyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11000479.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B11000486.png)
![methyl 4-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B11000494.png)
